molecular formula C16H20N4O2 B6599844 8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 107464-75-5

8-cyclopentyl-1,3-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6599844
Key on ui cas rn: 107464-75-5
M. Wt: 300.36 g/mol
InChI Key: NFJWUJHASSHJIF-UHFFFAOYSA-N
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Patent
US04772607

Procedure details

N-[3-(dimethylamino)propyl]-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-di-2-propenyl-1H-purine-8-yl)benzenesulfonamide, or the monohydrochloride salt thereof and
Name
N-[3-(dimethylamino)propyl]-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-di-2-propenyl-1H-purine-8-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)CCCNS([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[NH:24][C:23]3[C:22](=[O:25])[N:21]([CH2:26][CH:27]=[CH2:28])[C:20](=[O:29])[N:19]([CH2:30][CH:31]=[CH2:32])[C:18]=3[N:17]=2)=[CH:12]C=1)(=O)=O.Cl>>[CH:13]1([C:16]2[NH:24][C:23]3[C:22](=[O:25])[N:21]([CH2:26][CH:27]=[CH2:28])[C:20](=[O:29])[N:19]([CH2:30][CH:31]=[CH2:32])[C:18]=3[N:17]=2)[CH2:12][CH2:10][CH2:15][CH2:14]1

Inputs

Step One
Name
N-[3-(dimethylamino)propyl]-4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-di-2-propenyl-1H-purine-8-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCNS(=O)(=O)C1=CC=C(C=C1)C1=NC=2N(C(N(C(C2N1)=O)CC=C)=O)CC=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)C1=NC=2N(C(N(C(C2N1)=O)CC=C)=O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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